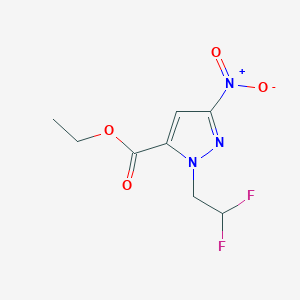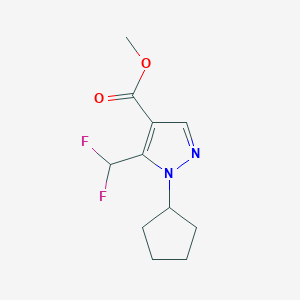
2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Ethylsulfonylation: The ethylsulfonyl group can be added using ethylsulfonyl chloride in the presence of a base.
Acetic Acid Functionalization: The acetic acid moiety can be introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)ethyl isothiocyanate: This compound shares the methoxyphenyl group and has been studied for its antifungal activity.
4-Methoxyphenol: This compound is structurally similar and is used in various chemical synthesis applications.
Uniqueness
2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C15H16N2O6S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-[4-ethylsulfonyl-3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O6S/c1-3-24(21,22)12-8-13(18)17(9-14(19)20)16-15(12)10-4-6-11(23-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,19,20) |
InChIキー |
WIJFKKTVJOJOKD-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC(=O)N(N=C1C2=CC=C(C=C2)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)




![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
